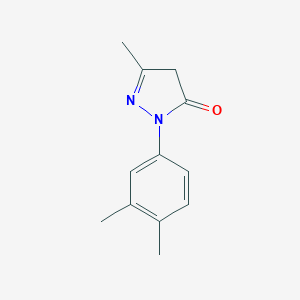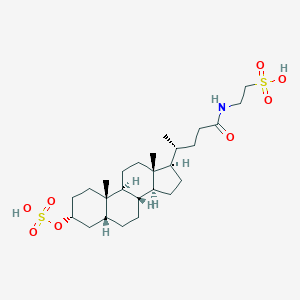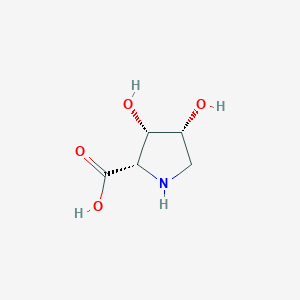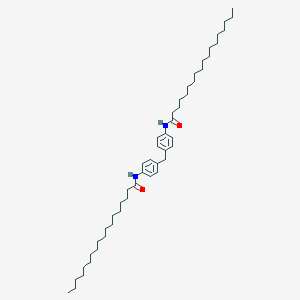
1-(3,4-二甲基苯基)-3-甲基-1H-吡唑-5(4H)-酮
描述
The compound "1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse pharmacological activities and have been studied for their potential use in various applications, including as antipsychotic agents, in spectrophotometric determination of trace elements, and for their fluorescent properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. For instance, a series of 1,3,5-triaryl-2-pyrazolines was synthesized by reacting 4-alkoxychalcones with (3,4-dimethylphenyl) hydrazine hydrochloride in glacial acetic acid, followed by precipitation with crushed ice . Similarly, other pyrazole derivatives have been synthesized through various methods, including 3+2 annulation , conversion of pyrazolin-5-one to azido-formylpyrazolone , and cyclocondensation reactions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, the crystal structure of a pyrazoline derivative was determined by X-ray diffraction, revealing intermolecular hydrogen bonds and π-π stacking interactions that stabilize the crystal structure . Computational studies using density functional theory (DFT) have also been employed to predict the optimized geometric parameters, vibrational wavenumbers, and electronic properties of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, 1,3-diphenyl-2-pyrazolin-5-one was converted to azido-formylpyrazolone, which served as a key intermediate for the synthesis of new pyrazole derivatives . Additionally, reactions with diazonium salts, isocyanates, and active methylene compounds have been reported to yield a range of pyrazole and pyrazolone derivatives with different substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the pyrazole ring. Spectroscopic methods, including NMR and UV-Vis, are commonly used to characterize these compounds . The fluorescent properties of some pyrazole derivatives have been investigated, showing emission in the blue region of the visible spectrum upon UV irradiation . Additionally, the antioxidant properties of these compounds have been evaluated using DPPH and hydroxyl radical scavenging methods .
科学研究应用
Application in Organic Chemistry
- Summary of the Application : “3,4-Dimethylphenylhydrazine hydrochloride” is used as a reactant with “ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate” to produce "2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester" .
- Methods of Application or Experimental Procedures : This reaction requires the reagent K2CO3 and the solvent ethanol .
- Results or Outcomes : The result of this reaction is the production of "2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester" .
Application in Medicine
- Summary of the Application : Eltrombopag olamine is used to treat low blood platelet counts in adults with chronic immune (idiopathic) thrombocytopenia (ITP), when certain other medicines, or surgery to remove the spleen, have not worked well enough . It has also been recently approved for the treatment of thrombocytopenia (low blood platelet counts) in patients with chronic hepatitis C to allow them to initiate and maintain interferon-based therapy .
- Methods of Application or Experimental Procedures : The drug is administered orally. The dosage and duration of treatment depend on the patient’s condition and response to therapy .
- Results or Outcomes : The use of Eltrombopag olamine has been shown to increase platelet counts and decrease the risk of bleeding in patients with chronic ITP and chronic hepatitis C .
Application in Medicine
- Summary of the Application : Eltrombopag olamine is used to treat low blood platelet counts in adults with chronic immune (idiopathic) thrombocytopenia (ITP), when certain other medicines, or surgery to remove the spleen, have not worked well enough . It has also been recently approved for the treatment of thrombocytopenia (low blood platelet counts) in patients with chronic hepatitis C to allow them to initiate and maintain interferon-based therapy .
- Methods of Application or Experimental Procedures : The drug is administered orally. The dosage and duration of treatment depend on the patient’s condition and response to therapy .
- Results or Outcomes : The use of Eltrombopag olamine has been shown to increase platelet counts and decrease the risk of bleeding in patients with chronic ITP and chronic hepatitis C .
未来方向
The future directions for research on “1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound .
属性
IUPAC Name |
2-(3,4-dimethylphenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-11(6-9(8)2)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBBAPXESBCGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395407 | |
| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one | |
CAS RN |
18048-64-1 | |
| Record name | 2-(3,4-Dimethylphenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18048-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H-Pyrazol-3-one, 2-(3,4-dimethylphenyl)-2,4-dihydro-5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![17-Tert-butyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadecane](/img/structure/B99300.png)










![2-[(2-bromophenyl)carbamoyl]benzoic Acid](/img/structure/B99321.png)